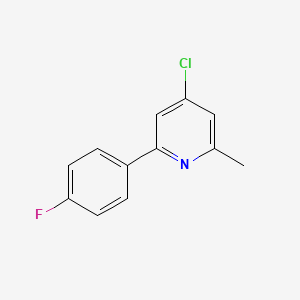
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its substitution pattern, which includes a chlorine atom at the 4-position, a fluorophenyl group at the 2-position, and a methyl group at the 6-position. These substitutions confer unique chemical and physical properties, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenyl)-6-methylpyridine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-2-fluorophenylboronic acid, which is then subjected to Suzuki coupling with 6-methylpyridine-2-boronic acid under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The fluorophenyl group can be reduced to a phenyl group using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under high pressure.
Major Products
Substitution: Formation of 4-azido-2-(4-fluorophenyl)-6-methylpyridine or 4-thio-2-(4-fluorophenyl)-6-methylpyridine.
Oxidation: Formation of 4-chloro-2-(4-fluorophenyl)-6-carboxypyridine.
Reduction: Formation of 4-chloro-2-phenyl-6-methylpyridine.
科学的研究の応用
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用機序
The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine can be compared with other similar compounds, such as:
4-Chloro-2-(4-fluorophenyl)-6-ethylpyridine: Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
4-Chloro-2-(4-fluorophenyl)-6-methoxypyridine: Contains a methoxy group at the 6-position, potentially altering its chemical properties and applications.
4-Chloro-2-(4-fluorophenyl)-6-aminopyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various research and industrial applications.
特性
CAS番号 |
919488-18-9 |
|---|---|
分子式 |
C12H9ClFN |
分子量 |
221.66 g/mol |
IUPAC名 |
4-chloro-2-(4-fluorophenyl)-6-methylpyridine |
InChI |
InChI=1S/C12H9ClFN/c1-8-6-10(13)7-12(15-8)9-2-4-11(14)5-3-9/h2-7H,1H3 |
InChIキー |
MCIXOFNWAJZQTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C2=CC=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
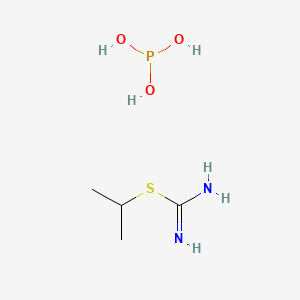
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)


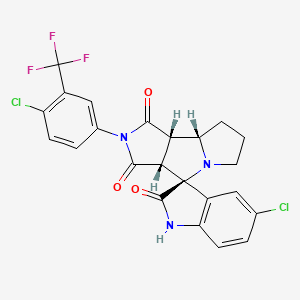

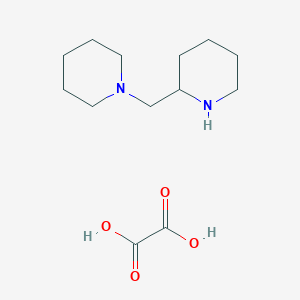
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
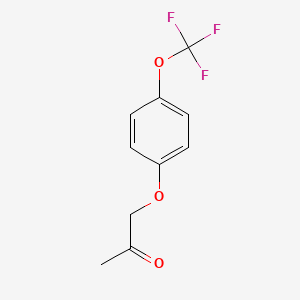
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)

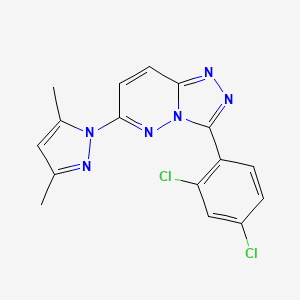
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)
